molecular formula C24H21NO2 B14180332 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]- CAS No. 852288-46-1

1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-

Cat. No.: B14180332
CAS No.: 852288-46-1
M. Wt: 355.4 g/mol
InChI Key: ZYZGAWFGUPPUDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of acetylenic compounds under gold catalysis, followed by a [1,5]-hydride migration and Diels-Alder reaction . Another approach includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce dihydroisoindoles .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

852288-46-1

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(4,5-dimethyl-2-phenylphenyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-15-13-21(22(14-16(15)2)18-9-5-4-6-10-18)17(3)25-23(26)19-11-7-8-12-20(19)24(25)27/h4-14,17H,1-3H3

InChI Key

ZYZGAWFGUPPUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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